Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)sulfonylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYJBBSLEOXIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263954 | |
| Record name | Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14223-25-7 | |
| Record name | Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14223-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801263954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization
Direct Synthesis of Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate
The direct synthesis of the target compound can be approached through a convergent strategy, where the two key fragments, the ethyl propanoate backbone and the (4-bromophenyl)sulfonyl group, are prepared separately and then combined. A primary and highly effective method for constructing the β-sulfonyl ester linkage is the Michael addition of a sulfinate salt to an acrylate (B77674) ester.
An alternative, though less direct, pathway involves the preparation of Ethyl 3-mercaptopropanoate followed by subsequent oxidation and sulfonylation steps. The initial esterification provides a key intermediate for the introduction of the sulfonyl moiety.
The formation of the ethyl propanoate moiety is typically achieved through the esterification of a suitable carboxylic acid precursor. In the context of a multi-step synthesis starting from a thiol-containing precursor, Ethyl 3-mercaptopropanoate is a key intermediate. cymitquimica.comnih.gov This ester is synthesized via the acid-catalyzed esterification of 3-Mercaptopropionic acid with ethanol (B145695). wikipedia.org
The reaction is generally performed in the presence of an acid catalyst to enhance the reaction rate. nih.gov Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). nih.gov The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting ester. For instance, direct esterification reactions require careful optimization of catalyst concentration to minimize the formation of side-products, such as thioesters. nih.gov An excess of the alcohol reactant (ethanol) is often used to drive the equilibrium towards the product side.
| Catalyst | Solvent | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Residence Time | Yield (%) | Reference |
| 1-methyl-3-(3-sulfopropyl)imidazol-3-ium hydrogen sulfate (B86663) | None (Flow reactor) | 80 | 1:4 | 40 seconds | 94.2 | chemicalbook.com |
| p-Toluenesulfonic acid (p-TSA) | Toluene (with Dean-Stark trap) | Reflux | N/A | N/A | ~72 |
This table presents typical conditions for the synthesis of mercapto-esters through esterification.
Another synthetic route to 3-mercaptopropionic acid and its esters involves the addition of hydrogen sulfide (B99878) (H₂S) to acrylic acid or its esters. wikipedia.orgfcchemicals.com This method can be catalyzed by solid supports with basic functional groups.
The introduction of the (4-bromophenyl)sulfonyl group is the pivotal step in assembling the target molecule. This can be achieved through various sulfonylation reactions, which rely on a highly reactive sulfonyl precursor.
The most direct and widely used method for the synthesis of β-sulfonyl esters like this compound is the conjugate addition (Michael addition) of a sulfinate salt to an α,β-unsaturated ester. In this case, sodium 4-bromobenzenesulfinate (B8426795) would be reacted with ethyl acrylate. This reaction efficiently forms the required carbon-sulfur bond at the β-position of the ester.
The reaction proceeds via the nucleophilic attack of the sulfinate anion on the β-carbon of the ethyl acrylate. This method is advantageous due to its high atom economy and the relatively mild conditions under which it can be performed.
An alternative, though more complex, approach involves the oxidation of a precursor like Ethyl 3-[(4-bromophenyl)thio]propanoate. This thioether would first be synthesized by the reaction of Ethyl 3-mercaptopropanoate with a 4-bromophenyl halide. The subsequent oxidation of the thioether to the corresponding sulfone would complete the synthesis. However, this two-step process is less efficient than the direct Michael addition approach.
The key precursor for many sulfonylation reactions and for the synthesis of the corresponding sulfinate salt is 4-Bromobenzenesulfonyl chloride. cymitquimica.com This compound is a white to pale yellow crystalline solid that serves as a primary source of the electrophilic (4-bromophenyl)sulfonyl group. chemicalbook.com
The most common method for its preparation is the reaction of 4-bromobenzenesulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction effectively converts the sulfonic acid into the more reactive sulfonyl chloride. The resulting 4-Bromobenzenesulfonyl chloride is a versatile reagent used in the synthesis of sulfonamides and sulfonate esters. sigmaaldrich.com The sulfonyl chloride can then be reduced, for example with sodium sulfite (B76179), to yield the sodium 4-bromobenzenesulfinate required for the Michael addition reaction.
| Precursor | Reagent | Product | Key Features | Reference |
| 4-Bromobenzenesulfonic acid | Thionyl chloride (SOCl₂) | 4-Bromobenzenesulfonyl chloride | Direct, efficient conversion of sulfonic acid to sulfonyl chloride. | |
| 4-Bromobenzenesulfonyl chloride | Sodium sulfite (Na₂SO₃) | Sodium 4-bromobenzenesulfinate | Reduction of sulfonyl chloride to sulfinate salt. | N/A |
This table outlines the synthesis of key precursors for the introduction of the (4-bromophenyl)sulfonyl group.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical route to complex molecules. Recent advancements have demonstrated the use of MCRs for the synthesis of sulfones and sulfonate esters. researchgate.net
A plausible MCR strategy for synthesizing this compound could involve the reaction of a 4-bromophenyl precursor, a source of sulfur dioxide, and an alkene. For instance, an electrochemical, transition-metal-free strategy has been developed for the difunctionalization of alkenes to construct β-alkoxyl sulfonate esters. rsc.orgresearchgate.net This method involves the reaction of potassium metabisulfite (B1197395) (as an SO₂ surrogate), an alkene, and an alcohol. rsc.orgresearchgate.net
Adapting this approach, a three-component reaction could be envisioned between 4-bromoaniline (B143363) (as the aryl precursor), ethyl acrylate, and a sulfur dioxide surrogate like DABCO·(SO₂)₂ (DABSO). The reaction, likely proceeding through a radical mechanism initiated by an appropriate catalyst, would involve the in-situ formation of an arylsulfonyl radical. This radical would then add to the ethyl acrylate, followed by subsequent steps to yield the final β-sulfonyl ester product. Copper-catalyzed MCRs using aryldiazonium salts, sulfur dioxide, and alkynes have also been shown to be effective in synthesizing β-keto sulfones, highlighting the potential of this strategy. researchgate.net
While this compound itself is an achiral molecule, the development of stereoselective and enantioselective methods is crucial for the synthesis of chiral β-sulfonyl esters, which are valuable building blocks in medicinal chemistry. Such approaches typically focus on controlling the stereochemistry of the Michael addition step.
The asymmetric sulfa-Michael addition (SMA) of thiols to α,β-unsaturated compounds has been achieved using bifunctional organocatalysts, such as those derived from cinchona alkaloids. beilstein-journals.org These catalysts can activate both the nucleophile (thiol) and the electrophile (enone) simultaneously, facilitating the reaction under mild conditions and with low catalyst loading to produce enantiomerically enriched products. beilstein-journals.org
Similarly, an enantioselective Michael addition of a sulfinate salt to an α,β-unsaturated ester could be developed using a chiral catalyst. This would create a chiral center at the α- or β-position if appropriate substituents are present on the propanoate backbone. Furthermore, visible-light and nickel dual-catalyzed reactions have been developed for the asymmetric sulfonylalkenylation of alkenes, providing enantioenriched β-chiral sulfones from simple starting materials. acs.org These advanced methods demonstrate the potential for creating chiral analogs of the target compound with high stereocontrol.
Introduction of the (4-Bromophenyl)sulfonyl Group
Synthesis of Key Precursors and Building Blocks
The assembly of this compound relies on the availability of two primary building blocks: a reactive derivative of 4-bromobenzenesulfonic acid and a suitable ethyl propanoate precursor.
Preparation of Bromophenyl-Containing Sulfonyl Derivatives
The most critical precursor for the sulfonyl portion of the target molecule is 4-bromobenzenesulfonyl chloride. This compound serves as a potent electrophile, enabling the formation of the crucial carbon-sulfur bond. cymitquimica.com
A prevalent and well-established method for synthesizing 4-bromobenzenesulfonyl chloride is through the chlorination of 4-bromobenzenesulfonic acid. Thionyl chloride (SOCl₂) is a commonly employed chlorinating agent for this transformation due to its effectiveness. The reaction stoichiometry is a key parameter, with an excess of thionyl chloride often used to ensure the complete conversion of the sulfonic acid and to act as a dehydrating agent. Another approach involves the reaction of sodium benzenesulfonate (B1194179) derivatives with phosphorus pentachloride or phosphorus oxychloride. orgsyn.org
The general reaction for the preparation using thionyl chloride is as follows: BrC₆H₄SO₃H + SOCl₂ → BrC₆H₄SO₂Cl + SO₂ + HCl
Purification of the resulting 4-bromobenzenesulfonyl chloride can be achieved through recrystallization from solvents like petroleum ether or by washing a chloroform (B151607) solution with water, followed by drying and evaporation. chemicalbook.com
| Starting Material | Chlorinating Agent | Typical Conditions | Advantages |
|---|---|---|---|
| 4-Bromobenzenesulfonic acid | Thionyl chloride (SOCl₂) | Excess SOCl₂, often heated | Direct, effective conversion |
| Sodium 4-bromobenzenesulfonate | Phosphorus pentachloride (PCl₅) | Heating at 170–180°C | Established method for salts orgsyn.org |
| Sodium 4-bromobenzenesulfonate | Phosphorus oxychloride (POCl₃) | Heating, similar to PCl₅ | Alternative to PCl₅ orgsyn.org |
Synthesis of Propanoic Acid Derivatives for Esterification
For the propanoate portion of the molecule, a key intermediate is Ethyl 3-mercaptopropanoate. cymitquimica.comchemicalbook.com This thiol-containing ester provides the necessary nucleophile to react with the electrophilic 4-bromobenzenesulfonyl chloride.
The synthesis of Ethyl 3-mercaptopropanoate can be accomplished via the esterification of 3-mercaptopropionic acid with ethanol. chemicalbook.com This reaction is typically catalyzed by an acid. One documented method involves reacting 3-mercaptopropionic acid and ethanol in a microchannel reactor at 80°C with a catalyst, achieving a high yield of 94.2%. chemicalbook.com
The reaction is as follows: HSCH₂CH₂COOH + CH₃CH₂OH ⇌ HSCH₂CH₂COOCH₂CH₃ + H₂O
Another potential, though less direct, route mentioned in the literature for its formation is the reaction between ethyl chloride and thiourea. biosynth.com
Advanced Catalytic Approaches in Synthesis
Modern synthetic chemistry offers a range of advanced catalytic methods that can be applied to optimize the synthesis of compounds like this compound, focusing on efficiency, selectivity, and sustainability.
Transition-Metal Catalysis in Carbon-Sulfur Bond Formation
The formation of the aryl-sulfur bond in aryl sulfones is a prime target for transition-metal catalysis. These methods can offer alternatives to traditional nucleophilic substitution reactions. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. organic-chemistry.org For instance, the coupling of aryl boronic acids with arylsulfonyl chlorides provides a versatile route to unsymmetrical diaryl sulfones. organic-chemistry.org Nickel-catalyzed reactions have also been developed for the sulfonylation of aryl bromides, using inorganic sulfur sources like potassium metabisulfite (K₂S₂O₅) as an SO₂ surrogate. researchgate.net
While the direct synthesis of this compound via these cross-coupling methods is not explicitly detailed, the principles are applicable for creating the core 4-bromophenyl sulfone structure from various precursors. tandfonline.comresearchgate.net Cobalt and nickel catalysts have also been shown to be effective in forming aryl sulfide bonds, which can then be oxidized to the corresponding sulfones. nih.gov
| Catalyst System | Coupling Partners | Product Type | Key Feature |
|---|---|---|---|
| Palladium (Pd) | Aryl boronic acids + Arylsulfonyl chlorides | Diaryl sulfones | Versatile for unsymmetrical products organic-chemistry.org |
| Nickel (Ni) | Aryl bromides + K₂S₂O₅ | Aryl sulfones | Uses an inexpensive, solid SO₂ source researchgate.net |
| Copper (Cu) | Aryl halides + Sodium sulfinates | Aryl sulfones | Photosulfonylation using reusable catalysts researchgate.net |
| Cobalt (Co) | Aryl iodides/bromides + Thiols | Aryl sulfides | Effective for aryl and alkyl thiols nih.gov |
Organocatalysis and Biocatalysis in Ester Formation
The esterification step to form the ethyl propanoate moiety can be significantly enhanced using modern catalytic techniques that avoid harsh acidic conditions.
Organocatalysis offers a metal-free alternative for esterification. Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can efficiently promote the acylation of alcohols. organic-chemistry.org More recently, Brønsted acids have been used to catalyze the atroposelective coupling of carboxylic acids with alcohols. thieme-connect.de Novel sulfur(IV)-based organocatalysts have also been developed for the direct esterification of carboxylic acids and alcohols under redox-neutral conditions. rsc.org
Biocatalysis , the use of enzymes as catalysts, is a cornerstone of green chemistry and is highly applicable to ester synthesis. Lipases are particularly effective for esterification and transesterification reactions. nih.govpsecommunity.org Enzymes like Candida rugosa lipase (B570770) and Candida antarctica lipase B (CaLB) are widely studied for their high catalytic activity and selectivity in producing flavor esters and polyesters. nih.govmdpi.com These enzymatic reactions are valued for producing "natural" products and often proceed under mild conditions. nih.gov The use of immobilized enzymes can further enhance reusability and process efficiency. mdpi.com
Solvent-Free and Green Chemistry Methodologies
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These can be applied to both the synthesis of the sulfonyl precursor and the final esterification step.
For sulfonyl compound synthesis, facile and environmentally benign methods have been developed, such as conducting sulfonamide synthesis in water to avoid organic solvents and bases. rsc.org Recently, a method was developed to convert thiols and disulfides into sulfonyl fluorides (a related sulfonyl derivative) using safe, low-cost reagents, producing only non-toxic salts as by-products. osaka-u.ac.jpeurekalert.orgsciencedaily.com
In esterification, solvent-free reactions represent a significant green chemistry approach. rsc.org These reactions can be performed under conventional heating or microwave activation, often with solid-supported catalysts like Lewis acids on silica (B1680970) gel, which can be recycled. rsc.orgresearchgate.net Mechanochemical methods, using high-speed ball-milling, also allow for solvent-free esterification at room temperature, significantly reducing reaction times and waste. nih.gov
Purification and Isolation Techniques in Preparative Scale Synthesis
The effective purification and isolation of this compound are critical steps in its synthesis to ensure the final product meets the required purity standards for subsequent applications. While specific preparative scale purification protocols for this exact molecule are not extensively detailed in publicly available literature, standard organic chemistry techniques are employed, tailored to the compound's physicochemical properties imparted by the bromophenyl, sulfonyl, and ethyl ester functional groups. The primary methods utilized for compounds of this class are column chromatography and recrystallization, often following an initial extractive workup to remove inorganic impurities.
Extractive Workup
Following the synthesis, a typical initial purification step involves an aqueous workup. The reaction mixture is often diluted with an organic solvent immiscible with water, such as ethyl acetate (B1210297) or dichloromethane. This solution is then washed sequentially with water, a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and finally with brine to reduce the water content in the organic layer. The organic phase is subsequently dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Column Chromatography
For preparative scale synthesis, column chromatography is a widely used and effective method for separating the target compound from byproducts and unreacted starting materials. The choice of stationary phase and eluent system is crucial for achieving good separation. Given the polarity of the sulfonyl and ester groups, silica gel is the most common stationary phase.
A gradient elution system is often employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for structurally related compounds is a mixture of hexanes and ethyl acetate. rsc.org The process would begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) to elute non-polar impurities, with the polarity gradually increased to elute the desired, more polar product. The separation is monitored by Thin-Layer Chromatography (TLC) to identify fractions containing the pure compound.
Table 1: Illustrative Parameters for Preparative Column Chromatography
| Parameter | Description | Typical Values for Related Compounds |
|---|---|---|
| Stationary Phase | The solid adsorbent material. | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Solvent system used to move the mixture through the column. | Hexanes/Ethyl Acetate Gradient |
| Initial Eluent Ratio | Starting solvent composition for eluting non-polar impurities. | 95:5 to 90:10 (Hexanes:Ethyl Acetate) |
| Final Eluent Ratio | Final solvent composition for eluting the target compound. | 70:30 to 50:50 (Hexanes:Ethyl Acetate) |
| Monitoring | Technique used to analyze the collected fractions. | Thin-Layer Chromatography (TLC) with UV visualization |
Recrystallization
Recrystallization is another key technique for purifying solid organic compounds on a large scale. This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The selection of an appropriate solvent system is the most critical step. An ideal solvent would dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either soluble or insoluble at all temperatures.
For compounds similar in structure, solvent systems like petroleum ether/ethyl acetate have been used. google.com The crude solid is dissolved in a minimal amount of the hot solvent mixture to form a saturated solution. This solution is then allowed to cool slowly, promoting the formation of pure crystals of the target compound, while impurities remain in the mother liquor. The crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.
Table 2: Potential Recrystallization Solvent Systems
| Solvent/System | Rationale |
|---|---|
| Ethanol/Water | The compound is dissolved in hot ethanol, and water is added dropwise until turbidity persists. The solution is then reheated to clarify and cooled slowly. |
| Ethyl Acetate/Hexanes | The compound is dissolved in a minimal amount of hot ethyl acetate, followed by the slow addition of hexanes until the solution becomes cloudy. It is then reheated and cooled. |
| Dichloromethane/Petroleum Ether | Similar to the ethyl acetate/hexanes system, utilizing the different polarities of the solvents to induce crystallization upon cooling. |
The combination of these techniques—an initial extractive workup, followed by column chromatography for fine separation, and potentially a final recrystallization step—is a robust strategy for obtaining high-purity this compound on a preparative scale.
Chemical Reactivity and Transformation Studies
Reactions of the Ethyl Ester Moiety
The ethyl ester group is a versatile functional handle that can undergo a variety of transformations, including nucleophilic acyl substitution and reduction.
Ester Hydrolysis and Transesterification Reactions
The ester linkage in Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate can be cleaved through hydrolysis, a reaction with water, which is typically catalyzed by an acid or a base. chemguide.co.uklibretexts.org
Acid-Catalyzed Hydrolysis : When heated with a dilute aqueous acid, such as hydrochloric or sulfuric acid, the ester undergoes reversible hydrolysis to yield 3-[(4-bromophenyl)sulfonyl]propanoic acid and ethanol (B145695). libretexts.orgyoutube.com To drive the equilibrium towards the products, a large excess of water is typically employed. chemguide.co.uklibretexts.org
Base-Catalyzed Hydrolysis (Saponification) : A more common and often irreversible method involves heating the ester with a dilute aqueous alkali, like sodium hydroxide. chemguide.co.uk This reaction, known as saponification, produces the sodium salt of the carboxylic acid (sodium 3-[(4-bromophenyl)sulfonyl]propanoate) and ethanol. The carboxylic acid can be regenerated by subsequent acidification of the salt. libretexts.org This method is generally preferred due to the irreversible nature of the reaction and the ease of separating the products. chemguide.co.uk
Transesterification is another key reaction of the ester moiety, where the ethyl group is exchanged for a different alkyl or aryl group from another alcohol. This reaction can be catalyzed by either acids or bases. For example, reacting this compound with methanol (B129727) in the presence of a catalyst would yield Mthis compound and ethanol.
| Reaction Type | Reagents | Products | Key Features |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., dil. HCl) | 3-[(4-Bromophenyl)sulfonyl]propanoic acid + Ethanol | Reversible; requires excess water to favor products. chemguide.co.uklibretexts.org |
| Base-Catalyzed Hydrolysis | NaOH(aq) or KOH(aq) | Sodium 3-[(4-bromophenyl)sulfonyl]propanoate + Ethanol | Irreversible; reaction goes to completion. chemguide.co.uk |
| Transesterification | R'OH, Acid or Base Catalyst | Alkyl 3-[(4-Bromophenyl)sulfonyl]propanoate + Ethanol | Exchanges the ethyl group for a different alkyl group (R'). |
Transformations Involving the Sulfonyl Group
The sulfonyl group is known for its high stability and electron-withdrawing nature. wikipedia.org Its reactivity is generally centered on its ability to act as a leaving group or undergo reductive cleavage.
Sulfonyl Group as a Leaving Group
The sulfonyl group is a competent leaving group in various reactions. researchgate.net In the context of an aryl sulfone, the entire arylsulfonyl moiety can be displaced in nucleophilic aromatic substitution reactions, particularly if the aromatic ring is activated by other electron-withdrawing groups. rsc.org However, a more common transformation is reductive desulfonylation, where the C-S bond is cleaved. wikipedia.org This can be achieved using various reducing agents, such as sodium amalgam or samarium(II) iodide, effectively replacing the sulfonyl group with a hydrogen atom. wikipedia.org
Modifications and Functionalization of the Sulfonyl Moiety
The sulfonyl group (SO₂) itself is generally inert to many chemical transformations. Its high oxidation state and stability make direct functionalization challenging. Most modifications of molecules containing a sulfonyl group occur at other positions, such as the alpha-carbon or the aromatic ring. Due to its strong electron-withdrawing properties, the sulfonyl group can activate adjacent positions. For instance, it can facilitate nucleophilic aromatic substitution by stabilizing the intermediate Meisenheimer complex if suitable leaving groups are present elsewhere on the aromatic ring.
Reactivity of the Bromophenyl Substituent
The bromine atom on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. rsc.org The aryl bromide functionality is a common substrate in numerous named reactions. rsc.orgnih.gov
Suzuki Coupling : Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base yields a biaryl compound. rsc.org
Heck Coupling : Palladium-catalyzed reaction with an alkene to form a new C(sp²)-C(sp²) bond.
Sonogashira Coupling : Palladium- and copper-catalyzed reaction with a terminal alkyne to synthesize aryl alkynes. rsc.orgacs.org
Stille Coupling : Palladium-catalyzed coupling with an organostannane reagent. rsc.org
Buchwald-Hartwig Amination : Palladium-catalyzed reaction with an amine to form an N-aryl bond.
These reactions offer a powerful platform for elaborating the structure of this compound, allowing for the introduction of a wide array of substituents onto the aromatic ring.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Ar'-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl derivative |
| Heck Coupling | Alkene (H₂C=CHR) | Pd(0) catalyst, Base (e.g., Et₃N) | Styrenyl derivative |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Aryl alkyne derivative. rsc.orgacs.org |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(0) catalyst | Aryl-R derivative. rsc.org |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | Arylamine derivative |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The carbon-bromine bond in this compound is a prime site for the formation of new carbon-carbon bonds using palladium catalysis. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures. nih.gov
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl compounds by coupling the aryl bromide with an organoboron reagent, typically an arylboronic acid. mdpi.com For this compound, a Suzuki reaction would replace the bromine atom with a new aryl or vinyl group. The reaction is typically catalyzed by a Pd(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base such as K₃PO₄ or K₂CO₃. mdpi.com The choice of ligand is crucial for reaction efficiency.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, proving to be a powerful tool for C-C bond formation. organic-chemistry.orgnih.govmdpi.com In this transformation, the 4-bromophenyl group of the title compound would be transferred to an olefinic partner. The reaction is catalyzed by a palladium source and requires a base to neutralize the HBr generated during the catalytic cycle. libretexts.org The regioselectivity and stereoselectivity of the Heck reaction are often high, favoring the formation of the trans-alkene. organic-chemistry.org
Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This transformation is invaluable for synthesizing arylalkynes. The Sonogashira coupling is unique among palladium-catalyzed reactions as it typically employs a co-catalyst, usually a copper(I) salt like CuI, in addition to the palladium catalyst and an amine base. organic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed. beilstein-journals.org
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄ | Toluene, Dioxane | Biaryl sulfone |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Arylated alkene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | Arylalkyne |
Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl Ring
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comyoutube.com This reaction is generally feasible only when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov
In this compound, the sulfonyl group (-SO₂-) is a powerful electron-withdrawing group. Its position para to the bromine atom strongly activates the C-Br bond towards nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized onto the sulfonyl group, which stabilizes it and facilitates the reaction. masterorganicchemistry.comyoutube.com
Common nucleophiles for this reaction include alkoxides, amines, and thiolates, which can displace the bromide to form ethers, amines, and thioethers, respectively. The reactivity order of halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is opposite to that in SN1 and SN2 reactions, because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comyoutube.com
Electrophilic Aromatic Substitution (EAS) on the Bromophenyl Ring
Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The substituents already present on the ring dictate the rate and regioselectivity of the reaction.
The bromophenyl ring of this compound contains two substituents: the bromine atom and the ethylsulfonylpropanoate group.
Ethylsulfonylpropanoate group (-SO₂CH₂CH₂COOEt): The sulfonyl group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature (both by induction and resonance). masterorganicchemistry.com
Bromine atom (-Br): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance to stabilize the carbocation intermediate (the sigma complex). youtube.com
Lithiation and Grignard Reactions for Further Functionalization
The carbon-bromine bond can be converted into a carbon-metal bond, creating a potent nucleophilic species for further reactions.
Lithiation: Reaction with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can lead to lithium-halogen exchange, forming an aryllithium intermediate. This species is a strong nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups.
Grignard Reaction: The formation of a Grignard reagent is achieved by reacting the aryl bromide with magnesium metal. organic-chemistry.org The resulting organomagnesium compound, 4-(ethyl 3-oxopropan-1-ylsulfonyl)phenylmagnesium bromide, is a strong nucleophile, albeit generally less reactive than the corresponding aryllithium. It is widely used in organic synthesis to form new carbon-carbon bonds by reacting with electrophiles like carbonyl compounds. organic-chemistry.org
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.
Reaction Pathway Elucidation
Palladium-Catalyzed Cross-Coupling: The catalytic cycles for Suzuki, Heck, and Sonogashira reactions are well-established. They generally involve three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. libretexts.org
Transmetalation (Suzuki) or Migratory Insertion (Heck): In the Suzuki reaction, the organic group is transferred from the boron atom to the palladium center. In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond. libretexts.org For the Sonogashira reaction, a copper acetylide transfers the alkyne group to the palladium center. libretexts.org
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the active Pd(0) catalyst and forming the final product. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The pathway involves the formation of a negatively charged Meisenheimer intermediate. nih.gov The nucleophile attacks the carbon bearing the bromine, breaking the aromaticity of the ring. The negative charge is stabilized by resonance, particularly by the para-sulfonyl group. In the second step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored.
Kinetic Studies and Rate Determinations
Kinetic studies provide quantitative insight into reaction rates and mechanisms. For the reactions involving this compound, several factors would influence the reaction rates.
In palladium-catalyzed cross-coupling reactions , the rate-determining step is often the oxidative addition. The electronic nature of the aryl halide plays a significant role; electron-withdrawing groups, like the sulfonyl group, can facilitate this step.
In SNAr reactions , the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com The rate is highly dependent on the strength of the nucleophile and the degree of activation of the aromatic ring by electron-withdrawing groups. A quantitative study would likely show a second-order rate law, being first order in both the aryl bromide and the nucleophile.
For EAS reactions , the rate-determining step is the attack of the electrophile on the aromatic ring to form the sigma complex. masterorganicchemistry.com The presence of the strongly deactivating sulfonyl group would significantly slow down this step compared to benzene, resulting in a much lower reaction rate constant. Kinetic studies on similar substrates confirm that such deactivation requires more forcing conditions to achieve reasonable reaction times.
While specific kinetic data for this compound is not widely published, studies on analogous compounds provide a framework for understanding its reactivity. For instance, kinetic analyses of the saponification of various esters provide models for determining rate constants under different conditions. researchgate.net Similarly, pyrolysis studies on related propanoate esters offer insights into their thermal decomposition pathways and kinetics. researchgate.net
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a precise picture of the molecular framework can be assembled.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of "Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate" provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The anticipated proton signals are detailed in the table below.
The protons of the ethyl group are expected to show a characteristic quartet for the methylene (B1212753) (-CH₂-) group, due to coupling with the three protons of the methyl (-CH₃) group, which in turn will appear as a triplet. The two methylene groups of the propanoate chain will appear as distinct triplets, arising from coupling to each other. The aromatic protons on the 4-bromophenyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (ethyl) | ~1.2 | Triplet (t) | ~7.1 |
| -CH₂- (ethyl) | ~4.1 | Quartet (q) | ~7.1 |
| -SO₂-CH₂- | ~3.4 | Triplet (t) | ~7.5 |
| -CH₂-COO- | ~2.8 | Triplet (t) | ~7.5 |
| Ar-H (ortho to SO₂) | ~7.8 | Doublet (d) | ~8.5 |
| Ar-H (meta to SO₂) | ~7.7 | Doublet (d) | ~8.5 |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The expected chemical shifts for the carbon atoms in "this compound" are summarized in the following table.
The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the bromine atom and the carbon attached to the sulfonyl group having distinct chemical shifts. The methylene carbons of the ethyl and propanoate groups, as well as the methyl carbon of the ethyl group, will appear in the upfield region of the spectrum.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (ethyl) | ~14 |
| -CH₂-COO- | ~35 |
| -SO₂-CH₂- | ~50 |
| -O-CH₂- (ethyl) | ~61 |
| Ar-C (meta to SO₂) | ~129 |
| Ar-C (ortho to SO₂) | ~129.5 |
| Ar-C-Br | ~129.8 |
| Ar-C-SO₂ | ~139 |
| C=O (ester) | ~171 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "this compound," COSY would show correlations between the methyl and methylene protons of the ethyl group, and between the two methylene groups of the propanoate chain. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by correlating the proton shifts with their attached carbon shifts.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The FT-IR spectrum of "this compound" is expected to show characteristic absorption bands for its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=O stretch (ester) | ~1735 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium |
| SO₂ asymmetric stretch | ~1320 | Strong |
| SO₂ symmetric stretch | ~1150 | Strong |
| C-O stretch (ester) | 1250-1000 | Strong |
| C-Br stretch | 700-500 | Medium |
The strong absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl group. The two strong bands around 1320 cm⁻¹ and 1150 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl group, respectively.
Raman and Surface-Enhanced Raman Scattering (SERS) Studies
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While no specific SERS studies on this compound are available, a standard Raman spectrum would be expected to show signals for the key functional groups.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (aromatic) | 3100-3000 | Strong |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=O stretch (ester) | ~1735 | Weak |
| Aromatic ring breathing | ~1600, ~1000 | Strong |
| SO₂ symmetric stretch | ~1150 | Medium |
| C-S stretch | 750-600 | Medium |
| C-Br stretch | 700-500 | Strong |
In contrast to the FT-IR spectrum, the ester carbonyl stretch is typically weak in the Raman spectrum. Conversely, the aromatic ring vibrations and the C-Br stretch are expected to give strong signals. SERS studies, if performed, could provide enhanced signals, particularly for the parts of the molecule that can adsorb onto the metallic nanoparticle surface, potentially offering insights into the molecule's orientation on the surface.
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique provides information about the electronic transitions within the molecule. For this compound, the UV-Vis spectrum would be expected to show absorption bands characteristic of the 4-bromophenylsulfonyl chromophore. The benzene ring, substituted with a bromine atom and a sulfonyl group, would likely exhibit π → π* transitions. The specific wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would be key parameters determined from this analysis, typically by dissolving the compound in a suitable solvent like ethanol (B145695) or acetonitrile and recording the spectrum.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₃BrO₄S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine and sulfur isotopes (⁷⁹Br, ⁸¹Br and ³²S, ³⁴S) would result in a characteristic isotopic pattern in the mass spectrum, further confirming the compound's identity.
Table 1: Theoretical HRMS Data for this compound
| Ion Formula | Calculated Mass (m/z) |
|---|---|
| [C₁₁H₁₃⁷⁹BrO₄S + H]⁺ | 338.9718 |
| [C₁₁H₁₃⁸¹BrO₄S + H]⁺ | 340.9697 |
| [C₁₁H₁₃⁷⁹BrO₄S + Na]⁺ | 360.9537 |
Note: This table represents theoretical values. Experimental data is required for actual findings.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to determine the purity of this compound and to study its behavior in solution. The compound would be injected onto an LC column and separated from any impurities before being introduced into the mass spectrometer. The output would provide the retention time of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate) and its mass spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another hybrid technique that pairs gas chromatography for separation with mass spectrometry for detection. It is suitable for compounds that are volatile and thermally stable. If this compound is sufficiently volatile, GC-MS could be used to assess its purity. The analysis would yield a chromatogram showing the retention time of the compound and a mass spectrum that can be compared against spectral libraries for identification.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Calculation of Global Reactivity Descriptors
Global reactivity descriptors are crucial concepts derived from DFT that help in predicting the chemical reactivity and stability of a molecule. nih.govnih.gov These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For a molecule such as Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate, these calculations would elucidate its electrophilic and nucleophilic nature.
The key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron. Calculated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Calculated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): The resistance to change in electron distribution. Calculated as η = (I - A) / 2. A larger HOMO-LUMO gap generally indicates higher stability and lower reactivity. nih.gov
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the ease of modifying the electron cloud.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).
These parameters are typically compiled into a table to provide a quantitative summary of the molecule's reactivity profile.
Table 1: Representative Global Reactivity Descriptors (Illustrative)
| Parameter | Formula | Typical Significance |
|---|---|---|
| EHOMO | - | Electron-donating ability |
| ELUMO | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Ease of electron removal |
| Electron Affinity (A) | -ELUMO | Ease of electron acceptance |
| Electronegativity (χ) | (I+A)/2 | Electron-attracting tendency |
| Chemical Hardness (η) | (I-A)/2 | Resistance to charge transfer |
| Chemical Softness (S) | 1/η | Polarizability |
Spectroscopic Property Simulations
Computational methods are invaluable for interpreting and predicting spectroscopic data. Theoretical calculations can generate spectra that, when compared with experimental results, help confirm molecular structures and assign spectral features. echemi.comguidechem.com
Vibrational Frequency Calculations (FT-IR, Raman)
Theoretical vibrational analysis is performed to understand the molecular vibrations of this compound. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a frequency calculation is conducted on the optimized molecular geometry. guidechem.commdpi.com
The output provides a list of vibrational modes and their corresponding frequencies, IR intensities, and Raman activities. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical level, allowing for a more accurate comparison with experimental Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.net A detailed assignment of the vibrational modes to specific bond stretches, bends, and torsions is typically achieved through Potential Energy Distribution (PED) analysis. guidechem.com
Table 2: Illustrative Vibrational Mode Assignments
| Wavenumber (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Assignment (Vibrational Mode) |
|---|---|---|---|
| ~3100-3000 | Medium | Strong | C-H stretching (aromatic) |
| ~3000-2850 | Strong | Strong | C-H stretching (aliphatic) |
| ~1730 | Very Strong | Medium | C=O stretching (ester) |
| ~1600-1450 | Medium-Strong | Medium-Strong | C=C stretching (aromatic ring) |
| ~1350-1300 | Very Strong | Weak | SO₂ asymmetric stretching |
| ~1170-1140 | Very Strong | Medium | SO₂ symmetric stretching |
| ~1250-1000 | Strong | Weak | C-O stretching (ester) |
| ~700-600 | Strong | Medium | C-S stretching |
UV-Vis Absorption Spectra Predictions
The electronic transitions of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. The calculations are typically performed in both the gas phase and in various solvents to simulate experimental conditions, as solvent polarity can influence the electronic transitions. The predicted spectrum helps identify the nature of the electronic transitions, such as n→π* or π→π*.
Topological Analysis
Topological analysis provides a way to visualize and quantify the intermolecular interactions that govern the packing of molecules in a crystal lattice.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful method for exploring intermolecular interactions in a crystal structure. The Hirshfeld surface is generated based on the electron distribution of the molecule, defining the space it occupies in a crystal. The surface can be mapped with various properties, such as dnorm, which simultaneously displays the distances from the surface to the nearest atom interior (di) and exterior (de) to the surface. Red spots on the dnorm surface indicate close intermolecular contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts.
Quantitative Estimation of Close Contacts
From the decomposed 2D fingerprint plots, the relative percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area can be calculated. This quantification provides a clear picture of the most significant interactions responsible for the molecular packing. For instance, in many organic molecules, H···H contacts are the most abundant. However, the specific contributions from polar contacts involving oxygen, bromine, and the sulfonyl group would be of particular interest in determining the supramolecular architecture of this compound.
Table 3: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | Varies | Represents van der Waals forces |
| O···H / H···O | Varies | Indicates hydrogen bonding or dipole-dipole interactions |
| C···H / H···C | Varies | Relates to packing and weak interactions |
| Br···H / H···Br | Varies | Highlights halogen-hydrogen interactions |
| Br···C / C···Br | Varies | Potential halogen-π interactions |
| Br···Br | Varies | Indicates halogen-halogen interactions |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would provide crucial insights into its dynamic behavior, including conformational flexibility and interactions with its environment. Such simulations involve numerically solving Newton's equations of motion for a system of interacting particles, governed by a force field that describes the potential energy of the system.
The conformational landscape of this compound is determined by the rotational freedom around its single bonds, particularly within the ethyl propanoate and sulfonyl moieties. MD simulations can explore this landscape by sampling different molecular conformations over time at a given temperature.
Theoretical studies on similar ester compounds, such as ethyl acetate (B1210297) and other alkyl esters, have utilized quantum chemical methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to analyze conformational preferences. researchgate.netukm.my For this compound, a similar approach would involve rotating key dihedral angles to map the potential energy surface and identify low-energy conformers. The stability of these conformers is dictated by a balance of steric hindrance, electrostatic interactions, and hyperconjugation effects.
MD simulations would complement this static picture by providing a dynamic view of conformational transitions. By analyzing the trajectory of the simulation, one can determine the relative populations of different conformers and the energy barriers for interconversion between them. This information is critical for understanding how the molecule's shape influences its physical and chemical properties.
Table 1: Representative Data from a Hypothetical Conformational Analysis of this compound (Note: This table is illustrative and contains hypothetical data based on typical results from computational studies of similar molecules.)
| Dihedral Angle | Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |
| C-S-C-C | Gauche | 0.0 | 65 |
| C-S-C-C | Anti | 1.2 | 30 |
| O-C-C-S | Trans | 0.0 | 85 |
| O-C-C-S | Gauche | 2.5 | 15 |
MD simulations are particularly well-suited for studying the intermolecular forces that govern the behavior of molecules in condensed phases. For this compound, these interactions would primarily consist of van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the sulfonyl and ester oxygen atoms.
In a simulation box containing multiple molecules of this compound, one can analyze the radial distribution functions (RDFs) between different atomic sites to understand the preferred modes of intermolecular association. For instance, the RDF between the bromine atom of one molecule and the sulfonyl oxygen atoms of another could reveal specific packing motifs. Studies on sulfonamide-containing compounds have highlighted the importance of hydrogen bonding and π–π stacking interactions in their supramolecular assembly. nih.gov Similar interactions could play a role in the solid-state structure of the title compound.
Furthermore, MD simulations in various solvents would elucidate the solvation dynamics and the influence of the solvent on the conformational equilibrium of the molecule. The interaction energies between the solute and solvent molecules can be calculated to quantify the strength of these interactions.
Non-Linear Optical (NLO) Property Investigations
Non-linear optical (NLO) materials have applications in technologies such as optical communications and data storage. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its hyperpolarizabilities. Computational chemistry provides a means to predict and understand the NLO properties of molecules.
The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A non-zero β value is a prerequisite for second-harmonic generation (SHG), a process where two photons of the same frequency are combined to generate a new photon with twice the energy.
The calculation of β for organic molecules is typically performed using quantum mechanical methods, most commonly Density Functional Theory (DFT). mdpi.com The choice of functional and basis set is crucial for obtaining accurate results. For instance, functionals like CAM-B3LYP are often used for NLO calculations as they are designed to handle charge-transfer excitations, which are important for NLO responses. rsc.org
For this compound, the presence of the electron-withdrawing sulfonyl group and the polarizable bromophenyl moiety suggests that it may possess NLO properties. DFT calculations would involve optimizing the molecular geometry and then computing the components of the first hyperpolarizability tensor. The total static first hyperpolarizability (β_tot) is then calculated from these components. The magnitude of β_tot is often compared to that of a reference compound like urea (B33335) to assess its potential as an NLO material. mdpi.com
Table 2: Representative Data from a Hypothetical First Hyperpolarizability Calculation for this compound (Note: This table is illustrative and contains hypothetical data based on typical results from computational studies of similar molecules.)
| Property | Calculated Value |
| Dipole Moment (μ) | 3.5 D |
| Linear Polarizability (α) | 250 x 10⁻²⁴ esu |
| First Hyperpolarizability (β_tot) | 15 x 10⁻³⁰ esu |
Role As a Synthetic Intermediate and Building Block in Organic Chemistry
A Linchpin in the Synthesis of Complex Molecules
The strategic placement of multiple functional groups allows Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate to be a valuable starting point for the construction of intricate molecular architectures. Its utility spans across multi-step synthetic sequences and the formation of diverse heterocyclic systems.
Integration into Multi-Step Synthetic Sequences
This compound is adeptly employed as a key intermediate in various multi-step synthetic pathways. A notable example is its use in the synthesis of N-acyl-α-amino acid derivatives. For instance, the related compound, 4-[(4-bromophenyl)sulfonyl]benzoyl chloride, is a crucial precursor in the synthesis of novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives. This synthesis involves the initial preparation of 4-[(4-bromophenyl)sulfonyl]benzoic acid, which is then converted to the highly reactive acyl chloride. This acyl chloride subsequently undergoes a Schotten–Baumann-type N-acylation with an amino acid, such as L-valine, to yield the desired complex molecule. mdpi.com This sequence highlights how the bromophenyl sulfonyl moiety can be carried through multiple synthetic steps to be incorporated into a larger, more complex final product.
The ethyl propanoate portion of the molecule also offers a handle for further transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, or the methylene (B1212753) group adjacent to the sulfonyl group can be functionalized, adding to the compound's synthetic versatility.
Application in Heterocyclic Compound Synthesis
The reactivity of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The β-keto sulfone moiety, which can be generated from this compound, is a particularly useful synthon for creating carbocyclic and heterocyclic systems. rsc.org
One area of application is in the synthesis of pyridazinone derivatives, a class of compounds known for a wide range of pharmacological activities. researchgate.netgoogle.comresearchgate.netwiley.com While direct synthesis from this compound is a plausible synthetic route, the general strategy often involves the cyclization of a γ-keto acid with hydrazine (B178648) derivatives. The sulfonyl group in the propanoate chain can act as a good leaving group or can be used to activate the adjacent methylene group for condensation reactions, facilitating the formation of the heterocyclic ring.
A Scaffold for Structure-Reactivity Relationship (SRR) Studies
The systematic modification of a lead compound to understand how structural changes affect its chemical reactivity is a cornerstone of synthetic and medicinal chemistry. This compound provides a versatile scaffold for such structure-reactivity relationship (SRR) studies.
Strategic Functional Group Modifications
Each functional group on this compound can be strategically modified to probe its influence on reaction outcomes.
The Ethyl Ester: This group can be readily hydrolyzed to a carboxylic acid or transesterified with other alcohols. These modifications alter the steric and electronic properties of this part of the molecule, which can influence its reactivity in subsequent transformations.
The 4-Bromophenyl Group: The bromine atom is a versatile functional handle. It can be replaced through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide array of substituents onto the aromatic ring. This allows for a systematic investigation of how electronic and steric effects on the aryl moiety impact the reactivity of the sulfonyl and propanoate groups.
The Sulfonyl Group: The sulfonyl group itself is generally stable but activates the adjacent methylene group, making it susceptible to deprotonation and subsequent alkylation or condensation reactions. The reactivity of this position can be modulated by the substituents on the phenyl ring.
Design of Analogues for Targeted Synthetic Transformations
By systematically modifying the structure of this compound, a library of analogues can be synthesized. These analogues, with their varied steric and electronic profiles, can be used to optimize targeted synthetic transformations. For example, in a reaction where the sulfonyl group acts as a leaving group, modifying the substituents on the phenyl ring can fine-tune its leaving group ability. Electron-withdrawing groups would be expected to enhance this property, while electron-donating groups would diminish it. This allows for the rational design of a reagent with the optimal reactivity for a specific synthetic step. The synthesis of novel L-valine-derived analogs with a 4-[(4-bromophenyl)sulfonyl]phenyl fragment is an example of such a design, where the aim was to create new biologically active compounds. mdpi.com
Utilization in Materials Science Applications
The unique combination of a rigid aromatic core, a polar sulfonyl group, and a reactive bromo-substituent suggests that this compound and its derivatives could serve as valuable precursors in materials science, particularly in the synthesis of functional polymers and optoelectronic materials.
While direct applications of this compound in materials science are not yet widely documented, the structural motifs it contains are found in a variety of advanced materials.
Sulfur-containing polymers are a significant class of materials with diverse applications. researchgate.netgoogle.comwiley.com The sulfonyl group can impart desirable properties such as thermal stability and specific intermolecular interactions. The development of multicomponent polymerizations utilizing sulfonyl azides is a growing area of research for creating novel polymer backbones. rsc.org
In the field of optoelectronic materials, aryl sulfones are utilized as building blocks for host materials in organic light-emitting diodes (OLEDs). researchgate.netcardiff.ac.ukacs.orgsamipubco.com The sulfonyl group provides high triplet energy and good thermal and morphological stability to the material. The bromo-substituent on the phenyl ring of this compound could be exploited for post-polymerization modification or for creating cross-linked polymer networks, which can enhance the performance and durability of organic electronic devices. While the specific use of this compound is yet to be explored, the foundational chemistry suggests its potential as a monomer or a precursor for the synthesis of novel materials with interesting optical and electronic properties.
Below is a data table summarizing the potential applications and relevant research findings for derivatives of the core structure.
| Application Area | Research Finding |
| Complex Molecule Synthesis | Precursor to N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives with potential biological activity. mdpi.com |
| Heterocyclic Synthesis | β-Keto sulfones are versatile intermediates for synthesizing carbocyclic and heterocyclic compounds. rsc.org |
| Materials Science | Aryl sulfones are used as building blocks for host materials in OLEDs due to their high triplet energy and stability. researchgate.netacs.org |
| Polymer Chemistry | Sulfur-containing monomers are used in multicomponent polymerizations to create functional polymers. rsc.orgresearchgate.netwiley.com |
Chiral Pool Applications and Stereochemical Control
A comprehensive review of available scientific literature and chemical databases does not yield specific examples of This compound being utilized in chiral pool applications or for direct stereochemical control in asymmetric synthesis. The existing research does not detail its use as a chiral auxiliary, a chiral building block derived from the chiral pool, or a substrate in well-established stereoselective transformations.
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products (like amino acids, sugars, and terpenes) that serve as starting materials for the synthesis of complex chiral molecules. Methodologies in stereochemical control aim to guide chemical reactions to favor the formation of a specific stereoisomer.
While sulfonyl groups are integral to certain chiral auxiliaries and can influence the stereochemical outcome of reactions, there is no specific, documented evidence to suggest that the 4-bromophenylsulfonyl moiety in this particular propanoate ester has been developed for such purposes. Research into the stereoselective applications of related β-sulfonyl esters or other arylsulfonyl compounds exists, but a direct connection to This compound and its role in controlling stereochemistry is not present in the current body of scientific literature.
Therefore, based on the available information, the role of This compound as a synthetic intermediate in chiral pool applications and for stereochemical control is not established.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate and related sulfones is intrinsically linked to the principles of green chemistry, which prioritize minimizing hazardous waste and energy consumption. solubilityofthings.com Traditional methods for creating sulfones, such as the oxidation of sulfides, often rely on stoichiometric oxidants like peracids, which can generate significant waste. nih.govorganic-chemistry.org Future research will likely pivot towards more sustainable alternatives.
Emerging technologies such as photocatalysis and electrochemistry offer promising avenues for sulfone synthesis, potentially operating under milder conditions and reducing the need for harsh reagents. nih.gov The direct use of sulfur dioxide or its solid surrogates, like sodium dithionite, represents a highly atom-economical approach to constructing the sulfonyl group. nih.govrsc.org Furthermore, exploring alternative energy sources like microwave and ultrasound irradiation could dramatically shorten reaction times and improve energy efficiency compared to conventional heating methods. acs.org The development of catalytic systems, particularly those using abundant first-row transition metals, will be crucial in replacing stoichiometric reagents and enabling more efficient bond-forming reactions. rsc.org
| Synthetic Strategy | Traditional Approach | Future Sustainable Approach | Key Advantages of Sustainable Approach |
|---|---|---|---|
| Sulfone Formation | Oxidation of sulfides using stoichiometric peracids (e.g., m-CPBA). nih.gov | Photocatalytic or electrochemical oxidation; direct use of SO₂ surrogates. nih.gov | Reduced waste, milder conditions, improved atom economy. |
| Energy Input | Conventional heating (oil baths, heating mantles). | Microwave irradiation, sonication. acs.org | Rapid heating, shorter reaction times, energy efficiency. |
| Solvent Use | Use of volatile organic compounds (VOCs). | Aqueous micellar catalysis, solvent-free reactions. rsc.org | Reduced environmental impact, enhanced safety. |
| Catalysis | Often requires stoichiometric reagents or precious metal catalysts. | Nanocatalysis with earth-abundant metals, organocatalysis. solubilityofthings.comrsc.org | Lower cost, catalyst recyclability, reduced metal toxicity. |
Exploration of Underutilized Reactivity Modes
While the sulfonyl group is often regarded as a stable and robust functional group, it possesses latent reactivity that remains largely untapped. nih.gov Termed "chemical chameleons," sulfones can be modulated to act as electrophiles, nucleophiles, or even radical precursors depending on the reaction conditions. nih.govresearchgate.net Future research should focus on harnessing the C–SO2 bond as a reactive site. Recent advancements have demonstrated that aryl sulfones can participate in cross-coupling reactions, serving as an alternative to organohalides. scilit.com This opens the door to desulfonylative functionalization, where the sulfonyl moiety acts as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov
The 4-bromophenyl group offers a well-established handle for transition-metal-catalyzed cross-coupling reactions. However, beyond standard applications, its reactivity can be leveraged in more complex, iterative synthetic strategies. The differential reactivity between the C–Br bond and the C–SO2 bond could allow for sequential, site-selective modifications, enabling the rapid construction of complex poly-aromatic systems from a single, multifunctional starting material. scilit.com The ethyl propanoate moiety, while often considered a simple ester, could be explored for its potential in enolate chemistry or as a directing group in C-H activation reactions on the adjacent alkyl chain.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
The integration of computational chemistry and machine learning is set to revolutionize synthetic route design and reaction discovery. nih.gov For a molecule like this compound, advanced computational tools can provide profound insights that were previously unattainable through experimental work alone. Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the stability of intermediates, and calculate the energy barriers of potential reaction pathways. researchgate.netnih.gov This is particularly valuable for understanding the regioselectivity and stereoselectivity of complex transformations.
| Computational Tool | Application in Research | Potential Impact on this compound |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of transition state energies, prediction of spectroscopic properties. nih.govnih.gov | Predicting the most favorable sites for functionalization; understanding the mechanism of novel desulfonylative reactions. |
| Machine Learning (ML) Models | Predicting reaction outcomes, optimizing reaction conditions, retrosynthesis planning. policyrj.comacs.org | Identifying optimal catalysts for cross-coupling reactions; designing efficient multi-step syntheses for complex derivatives. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or material properties based on chemical structure. | Screening virtual libraries of derivatives for potential pharmaceutical or material applications before synthesis. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of molecules in solution or within biological systems. | Understanding how derivatives might interact with biological targets or self-assemble in material science applications. |
Expansion of Synthetic Utility in Diverse Chemical Fields
The structural motifs present in this compound—an aryl sulfone, a brominated aromatic ring, and an ester—make it a versatile building block with potential applications in several fields.
Medicinal Chemistry: The sulfone group is a key component in a wide range of pharmaceuticals due to its metabolic stability, ability to act as a strong hydrogen bond acceptor, and capacity to improve solubility. namiki-s.co.jp The 4-bromophenyl moiety provides a site for modification, allowing for the synthesis of a library of analogues to be screened for biological activity against various targets, including enzymes and receptors. nih.gov
Materials Science: Organosulfur compounds are integral to the development of advanced materials. fiveable.menih.gov For example, polymers containing sulfone groups, such as polysulfones, are known for their high thermal stability and mechanical strength. britannica.com The structure of this compound could serve as a monomer or a precursor to monomers for creating novel polymers. The presence of bromine also makes it a candidate for incorporation into fire-retardant materials.
Agrochemicals: Many successful pesticides and herbicides contain halogenated aromatic rings. azom.comwikipedia.org The bromophenyl group in this compound could be a starting point for developing new agrochemicals. azom.com Its derivatives could be synthesized and tested for activity against various agricultural pests and diseases.
Q & A
Basic Synthesis Methods
Q: What are the common synthetic routes for Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate, and how do reaction conditions influence yield? A: The compound is typically synthesized via sulfonylation of a propanoate precursor with 4-bromobenzenesulfonyl chloride. Key steps include:
- Sulfonylation: Reacting ethyl 3-aminopropanoate with 4-bromobenzenesulfonyl chloride in dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
- Esterification: Coupling intermediates under reflux conditions (e.g., 60–80°C) in aprotic solvents (THF or DMF) .
- Purification: Column chromatography (hexane:EtOAc gradients) achieves >95% purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and inert atmospheres to prevent hydrolysis .
Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ yield by 20% |
| Solvent | THF/DMF | ↓ side reactions |
| Base | Triethylamine | ↑ efficiency |
| Reaction Time | 12–18 hours | ↑ conversion |
Structural Characterization
Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A: Multi-modal spectroscopy and spectrometry are critical:
- NMR: NMR shows distinct signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and sulfonyl-aromatic protons (δ 7.6–7.8 ppm, doublet) . NMR confirms the sulfonyl carbon at δ ~115 ppm .
- HRMS: ESI-HRMS (positive mode) matches the molecular ion [M+H] at m/z 345.0004 (calculated for CHBrOS: 344.9612) .
- XRD: Single-crystal X-ray diffraction resolves steric effects from the bromophenyl group, with bond angles of 112° at the sulfonyl-propanoate junction .
Advanced Reaction Mechanism Studies
Q: How can researchers investigate the reaction kinetics and competing pathways during sulfonylation? A: Mechanistic studies employ:
- Kinetic Profiling: Monitoring reaction progress via in situ NMR (if fluorinated analogs are used) or UV-Vis spectroscopy to track sulfonyl chloride consumption .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for sulfonamide vs. sulfonate ester formation .
- Isotopic Labeling: -labeling in sulfonyl chloride identifies hydrolysis pathways under aqueous conditions .
Key Finding: Competing hydrolysis of the sulfonyl chloride intermediate reduces yield by ~15% in humid environments. Anhydrous conditions and molecular sieves mitigate this .
Biological Activity and Target Interactions
Q: What methodologies are used to elucidate the compound’s mechanism of action in enzyme inhibition? A: Focus on sulfonamide-protein interactions:
- Enzyme Assays: Measure IC against bacterial dihydropteroate synthase (DHPS) using spectrophotometric monitoring of dihydrofolate formation .
- Molecular Docking: AutoDock Vina simulates binding poses in DHPS’s pterin-binding pocket, with scoring functions (e.g., ΔG = -8.2 kcal/mol) .
- SAR Studies: Compare analogs (e.g., 4-chloro vs. 4-bromo substituents) to correlate electronic effects (Hammett σ) with inhibitory potency .
Table 2: Comparative IC Values
| Derivative | IC (µM) |
|---|---|
| 4-Bromo (Target) | 0.45 |
| 4-Chloro | 0.68 |
| 4-Methyl | 1.20 |
Addressing Data Contradictions
Q: How should researchers resolve discrepancies in reported biological activity or synthetic yields? A: Systematic approaches include:
- Reproducibility Checks: Validate assay conditions (pH, temperature) and compound purity across labs .
- Side-Product Analysis: LC-MS identifies byproducts (e.g., hydrolyzed sulfonic acids) that may interfere with bioassays .
- Cross-Platform Validation: Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) to confirm activity .
Example: A 2024 study reported 85% yield using THF, while a 2023 paper achieved 72% in DMF. This discrepancy was attributed to DMF’s higher polarity stabilizing reactive intermediates .
Advanced Applications in Medicinal Chemistry
Q: What strategies enhance the compound’s pharmacokinetic properties for therapeutic use? A: Modifications focus on bioavailability and metabolic stability:
- Prodrug Design: Replace the ethyl ester with pivaloyloxymethyl (POM) groups to improve membrane permeability .
- Metabolic Profiling: Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., benzylic C-H bonds) .
- Co-crystallization: X-ray structures with serum albumin reveal binding sites for half-life extension .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
